molecular formula C24H17F3N4O B11220189 N-(furan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11220189
M. Wt: 434.4 g/mol
InChI Key: HNGMJBFXWQCARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, along with furan, phenyl, and trifluoromethylphenyl substituents. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolo[2,3-d]pyrimidine core through a series of cyclization reactions. This can be achieved by reacting appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.

For example, the synthesis may begin with the preparation of a substituted pyrrole, which is then subjected to cyclization with a suitable reagent to form the pyrrolo[2,3-d]pyrimidine core. Subsequent steps involve the introduction of the furan, phenyl, and trifluoromethylphenyl groups through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and may involve multiple purification steps to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving the use of continuous flow reactors and automated systems to control reaction conditions. Industrial production may also incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit activity against various diseases, such as cancer, infections, or inflammatory conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to a biological response.

For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with a receptor on the surface of a cell, triggering a signaling cascade that leads to a physiological effect. The exact mechanism will depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other pyrrolo[2,3-d]pyrimidine derivatives or compounds with similar substituents, such as furan, phenyl, or trifluoromethyl groups.

List of Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Furan derivatives: Compounds containing the furan ring, which may exhibit similar reactivity and applications.

    Phenyl derivatives: Compounds with phenyl groups, which are common in many organic molecules and contribute to their stability and reactivity.

    Trifluoromethyl derivatives: Compounds with trifluoromethyl groups, which are known for their electron-withdrawing properties and influence on the compound’s overall reactivity.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that make N-[(FURAN-2-YL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE particularly valuable in scientific research.

Properties

Molecular Formula

C24H17F3N4O

Molecular Weight

434.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H17F3N4O/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-12,14-15H,13H2,(H,28,29,30)

InChI Key

HNGMJBFXWQCARD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.